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Compound of Interest

Compound Name: 4,4'-Diiodobiphenyl

Cat. No.: B1208875 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4,4'-
diiodobiphenyl, a key intermediate in organic synthesis and materials science. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for their acquisition. This document is

intended for researchers, scientists, and professionals in drug development who require a

thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary
The spectroscopic data for 4,4'-diiodobiphenyl is summarized in the following tables,

providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum of 4,4'-diiodobiphenyl was recorded on a BRUKER AC-300 instrument

using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal

standard.[1] The aromatic region of the spectrum displays a characteristic AA'BB' spin system.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.76 Doublet 8.5 H-2, H-6, H-2', H-6'

7.28 Doublet 8.5 H-3, H-5, H-3', H-5'

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum was also recorded in CDCl₃. The chemical shifts are reported in parts

per million (ppm) relative to TMS.

Chemical Shift (δ) ppm Assignment

139.8 C-4, C-4'

138.0 C-1, C-1'

128.8 C-2, C-6, C-2', H-6'

93.8 C-3, C-5, C-3', H-5'

Infrared (IR) Spectroscopy
The FT-IR spectrum of 4,4'-diiodobiphenyl was obtained using a potassium bromide (KBr)

pellet. The major absorption bands are listed below.

Wavenumber (cm⁻¹) Vibrational Mode

3060-3030 Aromatic C-H Stretch

1580 Aromatic C=C Stretch

1475 Aromatic C=C Stretch

1005 C-I Stretch

810 para-disubstituted C-H Bend

Mass Spectrometry (MS)
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The mass spectrum was obtained using the electron ionization (EI) technique. The molecular

formula of 4,4'-diiodobiphenyl is C₁₂H₈I₂ and its molecular weight is 406.00 g/mol .[2]

m/z Ion

406 [M]⁺ (Molecular Ion)

279 [M-I]⁺

152 [M-2I]⁺ (Biphenyl Cation)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 4,4'-diiodobiphenyl was dissolved in about 0.7 mL of deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

The ¹H and ¹³C NMR spectra were recorded on a BRUKER AC-300 spectrometer.

For the ¹H NMR spectrum, standard acquisition parameters were used.

For the ¹³C NMR spectrum, proton decoupling was employed to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):

A small amount of 4,4'-diiodobiphenyl (1-2 mg) was ground to a fine powder using an agate

mortar and pestle.
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Approximately 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.

The sample and KBr were thoroughly mixed and ground together.

The mixture was then compressed in a pellet press to form a thin, transparent pellet.

Data Acquisition:

A background spectrum of a pure KBr pellet was recorded.

The KBr pellet containing the sample was placed in the sample holder of an FT-IR

spectrometer.

The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction and Ionization:

A small amount of the 4,4'-diiodobiphenyl sample was introduced into the mass

spectrometer, typically via a direct insertion probe.

The sample was vaporized by heating.

The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation (Electron Ionization - EI).

Data Acquisition:

The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

The detector recorded the abundance of each ion, generating the mass spectrum.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the molecular

structure of 4,4'-diiodobiphenyl with its NMR correlations.
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Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation
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General workflow for the spectroscopic analysis of 4,4'-Diiodobiphenyl.
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4,4'-Diiodobiphenyl Structure

¹H NMR Correlations ¹³C NMR Correlations

H-2, H-6, H-2', H-6'
δ = 7.76 ppm (d)

H-3, H-5, H-3', H-5'
δ = 7.28 ppm (d)

C-4, C-4'
δ = 139.8 ppm

C-1, C-1'
δ = 138.0 ppm

C-2, C-6, C-2', C-6'
δ = 128.8 ppm

C-3, C-5, C-3', C-5'
δ = 93.8 ppm

Click to download full resolution via product page

Molecular structure of 4,4'-Diiodobiphenyl with key NMR correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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